
(5E)-1-diazoocta-5,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-diazoocta-5,7-dien-2-one is an organic compound characterized by the presence of a diazo group (-N=N-) attached to an octadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-diazoocta-5,7-dien-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the diazotization of an amine precursor followed by coupling with an appropriate dienone. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-diazoocta-5,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
(5E)-1-diazoocta-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce diazo groups into molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (5E)-1-diazoocta-5,7-dien-2-one exerts its effects involves the interaction of the diazo group with various molecular targets. This can include the formation of covalent bonds with proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-1-diazoocta-5,7-dien-2-one: A geometric isomer with different spatial arrangement of atoms.
(5E)-1-diazoocta-5,7-dien-3-one: A structural isomer with a different position of the carbonyl group.
Uniqueness
(5E)-1-diazoocta-5,7-dien-2-one is unique due to its specific arrangement of the diazo group and the octadienone structure, which imparts distinct chemical properties and reactivity compared to its isomers.
Properties
CAS No. |
75283-40-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(5E)-1-diazoocta-5,7-dien-2-one |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-5-6-8(11)7-10-9/h2-4,7H,1,5-6H2/b4-3+ |
InChI Key |
HUVVKMYVPPUYLP-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CCC(=O)C=[N+]=[N-] |
Canonical SMILES |
C=CC=CCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


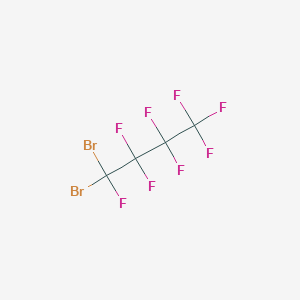

![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
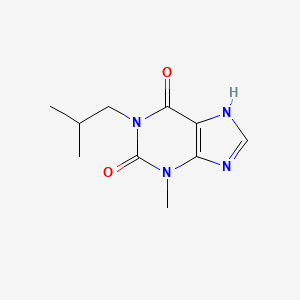
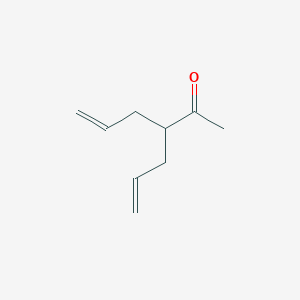
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
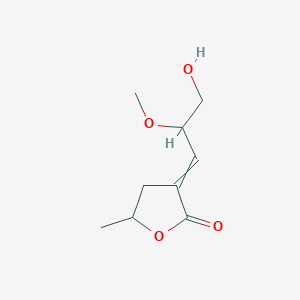
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
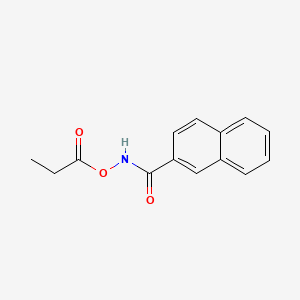
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
